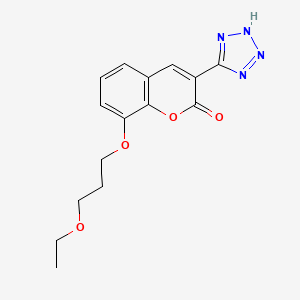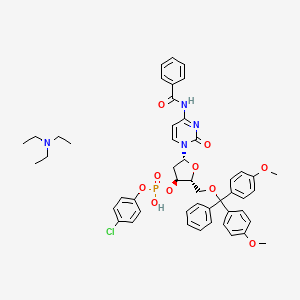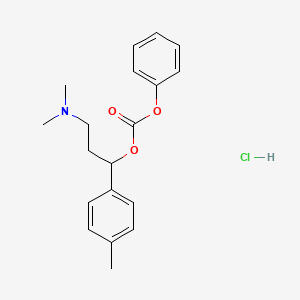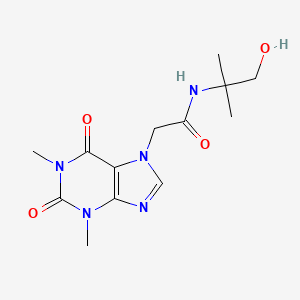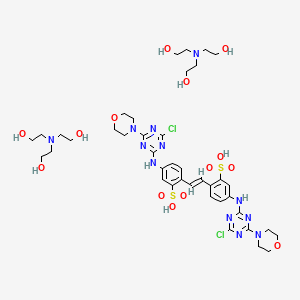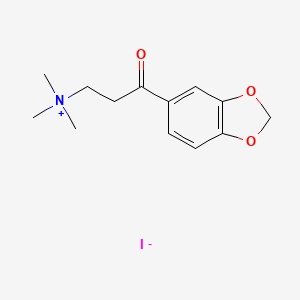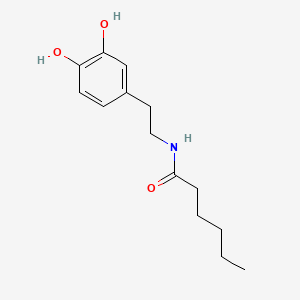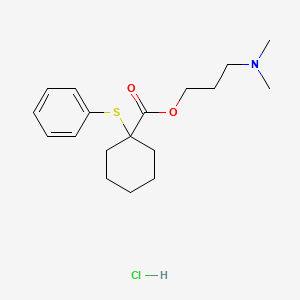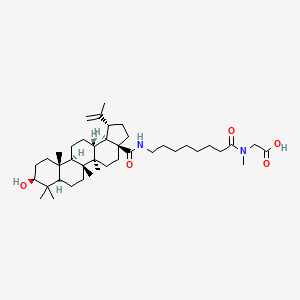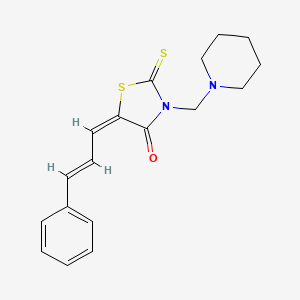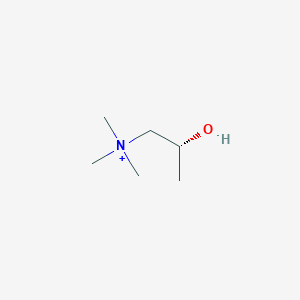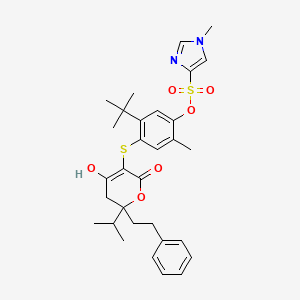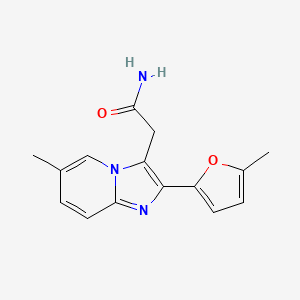
5-(3-Hydroxypropyl)tubercidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxypropyl)tubercidin typically involves the modification of tubercidin through various chemical reactionsThis can be achieved through a series of steps involving protection, substitution, and deprotection reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the reconstitution of the tubercidin biosynthetic pathway in a heterologous host. This method utilizes enzymes like TubE, TubD, and TubG to construct the deazapurine nucleoside scaffold and introduce the hydroxypropyl group .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Hydroxypropyl)tubercidin undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a propyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include propyl derivatives.
- Substitution products include halogenated or alkylated derivatives .
Applications De Recherche Scientifique
5-(3-Hydroxypropyl)tubercidin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxypropyl)tubercidin involves its incorporation into DNA and RNA, where it acts as an inhibitor of nucleic acid metabolism. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication and tumor cell growth . The compound targets enzymes involved in nucleic acid synthesis, such as purine nucleoside phosphorylase .
Comparaison Avec Des Composés Similaires
Toyocamycin: Another adenosine analog with potent biological activities, including antiviral and anticancer properties.
Sangivamycin: Known for its strong inhibitory effects on nucleic acid metabolism and its use as an anticancer agent.
5-(1-Hydroxyethyl)tubercidin: A derivative with selective antiviral activity against certain RNA viruses.
Uniqueness: 5-(3-Hydroxypropyl)tubercidin is unique due to its specific hydroxypropyl modification, which enhances its biological activity and selectivity compared to other derivatives. This modification allows for targeted interactions with viral and tumor cells, making it a promising candidate for therapeutic development .
Propriétés
Numéro CAS |
87938-37-2 |
|---|---|
Formule moléculaire |
C14H20N4O5 |
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[4-amino-5-(3-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H20N4O5/c15-12-9-7(2-1-3-19)4-18(13(9)17-6-16-12)14-11(22)10(21)8(5-20)23-14/h4,6,8,10-11,14,19-22H,1-3,5H2,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
Clé InChI |
FBRPTVMGAUILTB-IDTAVKCVSA-N |
SMILES isomérique |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)CCCO |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


